N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
CAS No.: 955766-06-0
Cat. No.: VC7464169
Molecular Formula: C17H20N2O2
Molecular Weight: 284.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955766-06-0 |
|---|---|
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.359 |
| IUPAC Name | N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C17H20N2O2/c20-16(12-1-2-12)18-15-6-5-11-7-8-19(10-14(11)9-15)17(21)13-3-4-13/h5-6,9,12-13H,1-4,7-8,10H2,(H,18,20) |
| Standard InChI Key | JZAJSUNHLKVFPY-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s backbone consists of a tetrahydroisoquinoline system—a partially saturated isoquinoline ring—with a cyclopropanecarboxamide group at the 2-position and a second cyclopropanecarboxamide substituent at the 7-position . The tetrahydroisoquinoline moiety introduces a fused bicyclic system comprising a benzene ring fused to a piperidine-like ring, while the cyclopropane rings contribute angular strain, potentially enhancing reactivity or target binding .
The IUPAC name, N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide , explicitly describes the connectivity:
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Position 2: Cyclopropanecarbonyl group () bonded to the nitrogen of the tetrahydroisoquinoline.
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Position 7: Cyclopropanecarboxamide () attached to the aromatic benzene ring.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 284.35 g/mol | |
| SMILES | C1CC1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |
| InChI Key | JZAJSUNHLKVFPY-UHFFFAOYSA-N |
Stereochemical Considerations
Although stereochemical data are unavailable for this specific compound, the tetrahydroisoquinoline core inherently possesses two stereocenters at positions 1 and 3 of the piperidine ring. The cyclopropane groups may adopt eclipsed or staggered conformations, but X-ray crystallography data are required to confirm preferred geometries.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential amidation and cyclopropanation steps. A plausible retrosynthetic pathway includes:
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Tetrahydroisoquinoline Core Assembly: Pictet-Spengler reaction between phenethylamine derivatives and aldehydes .
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N-Acylation: Introduction of the cyclopropanecarbonyl group at the 2-position via acyl chloride coupling .
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C7 Functionalization: Ullmann-type coupling or Buchwald-Hartwig amidation to install the cyclopropanecarboxamide group .
Reported Synthetic Procedures
While no explicit synthesis is documented for this compound, analogous derivatives (e.g., 3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide) suggest the following generalized approach:
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Step 1: Formation of 1,2,3,4-tetrahydroisoquinoline via cyclization of β-phenethylamine derivatives.
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Step 2: N-Acylation using cyclopropanecarbonyl chloride under inert conditions (e.g., THF, −78°C).
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Step 3: Directed ortho-metalation (DoM) at the 7-position, followed by amidation with cyclopropanecarboxylic acid .
Table 2: Hypothetical Reaction Conditions
Physicochemical Properties
Experimental and Predicted Data
Experimental data on solubility, melting point, and stability are absent in published literature . Computational predictions using tools like ACD/Labs or ChemAxon suggest:
Spectroscopic Signatures
| Rank | Target | Probability |
|---|---|---|
| 1 | Dopamine D2 Receptor | 0.21 |
| 2 | Sigma-1 Receptor | 0.18 |
| 3 | Serotonin Transporter (SERT) | 0.15 |
Comparative Analysis with Structural Analogs
N-(2-(Cyclopropanecarbonyl)-7-yl)Thiophene-2-Sulfonamide
This analog (CAS 955727-83-0) replaces the cyclopropanecarboxamide with a thiophene sulfonamide group . Key differences:
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Polarity: Sulfonamide increases hydrophilicity (LogP ~1.9) .
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Target Affinity: Enhanced selectivity for serotonin receptors due to sulfur electronegativity .
3-(4-Methoxyphenyl)Propanamide Derivative
The addition of a 4-methoxyphenyl group (CAS 955765-52-3) extends conjugation, altering:
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Absorption: Increased molar extinction coefficient (λmax ~270 nm) .
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Metabolism: Methoxy group susceptible to O-demethylation by CYP450 enzymes .
Challenges and Future Directions
Knowledge Gaps
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In Vivo Pharmacokinetics: No ADMET data available.
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Synthetic Scalability: Low yields in final amidation step (~30–40%) .
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Target Validation: Computational predictions require experimental confirmation.
Recommended Studies
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Crystallographic Analysis: Determine 3D structure for rational drug design.
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High-Throughput Screening: Identify lead optimization candidates.
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Metabolite Profiling: Assess stability in liver microsomes.
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